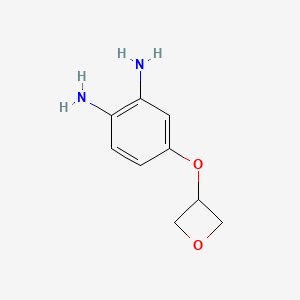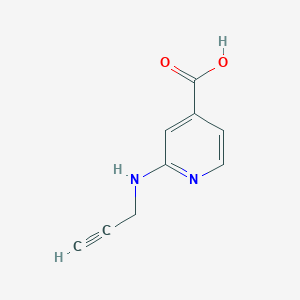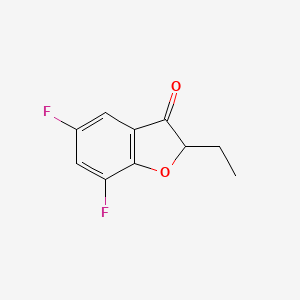
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered interest due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethylphenol with 2,4-difluorobenzoyl chloride in the presence of a base such as pyridine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired benzofuran derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Ethylbenzofuran: Lacks the fluorine substituents, resulting in different chemical and biological properties.
5,7-Difluorobenzofuran: Similar structure but without the ethyl group, affecting its reactivity and applications.
2,3-Dihydrobenzofuran: A simpler structure without the ethyl and fluorine groups, used as a basic scaffold in various syntheses.
Uniqueness
2-Ethyl-5,7-difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both ethyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
2-ethyl-5,7-difluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8F2O2/c1-2-8-9(13)6-3-5(11)4-7(12)10(6)14-8/h3-4,8H,2H2,1H3 |
InChI Key |
BUHIZQWVQHMSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(O1)C(=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


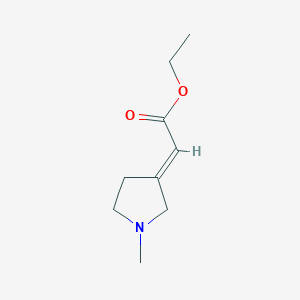
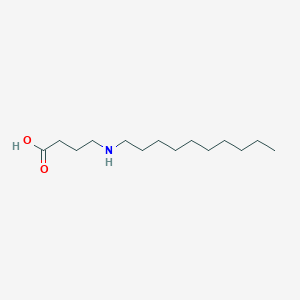
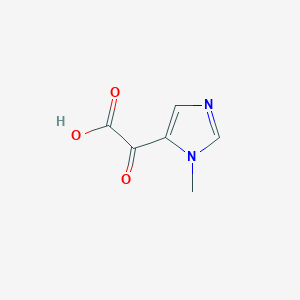
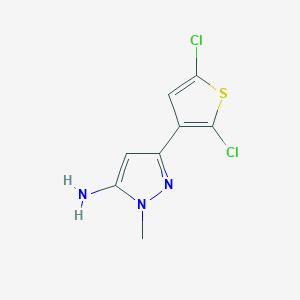

amine](/img/structure/B13300696.png)

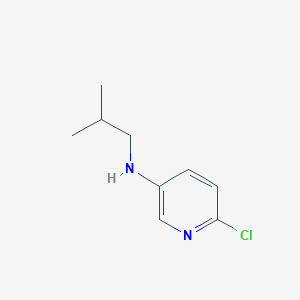

![6-Methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B13300711.png)

![5-Ethyl-3-iodo-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13300736.png)
